8-iso PROSTAGLANDIN E2

Vue d'ensemble

Description

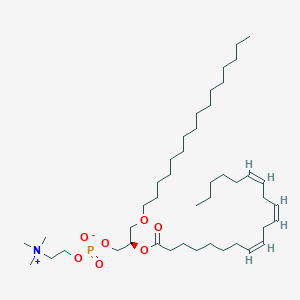

8-iso Prostaglandin E2 (8-iso PGE2) is one of several isoprostanes produced from arachidonic acid during lipid peroxidation . It is a potent renal vasoconstrictor in the rat . 8-iso PGE2 inhibits U-46619 or I-BOP-induced platelet aggregation .

Synthesis Analysis

8-iso PGE2 is produced from arachidonic acid during lipid peroxidation . It is also known that resveratrol potently reduces LPS-induced PGE2 synthesis and the formation of 8-iso-PGF2α, a measure of free radical production .Molecular Structure Analysis

The molecular formula of 8-iso Prostaglandin E2 is C20H32O5 . It has an average mass of 352.465 Da and a monoisotopic mass of 352.224976 Da .Chemical Reactions Analysis

8-iso PGE2 is a potent renal vasoconstrictor in the rat . It inhibits U-46619 or I-BOP-induced platelet aggregation . It is also known that 8-iso PGE2 is a more lipophilic form of the free acid, 8-iso PGE2 .Physical And Chemical Properties Analysis

8-iso Prostaglandin E2 has a molecular formula of C20H32O5 . It has an average mass of 352.465 Da and a monoisotopic mass of 352.224976 Da .Applications De Recherche Scientifique

Vasoconstrictor Effects

8-iso Prostaglandin E2 (8-iso PGE2) demonstrates significant vasoconstrictor effects. Studies have shown its contractile action on human umbilical veins, suggesting its involvement in regulating vascular tone. This vasoconstrictive property is evident in isolated guinea pig hearts and other vascular tissues, where it causes concentration-dependent decreases in coronary flow and left ventricular pressure. The involvement of prostanoid TP receptors in these effects has been pharmacologically validated, highlighting the compound's potential relevance in cardiovascular diseases and hypertension (Daray et al., 2004), (Möbert et al., 1997).

Influence on Other Vasoconstrictors

8-iso PGE2 also amplifies the vasoconstrictive effects of other agents like noradrenaline and angiotensin II. This amplification is significant in cardiovascular conditions, suggesting a pathophysiological role for 8-iso PGE2 in these diseases (Sametz et al., 1999).

Role in Ocular Health

Research in monkeys indicates that 8-iso PGE2 can reduce intraocular pressure in both normal and glaucomatous eyes. It appears to achieve this by increasing outflow facility, suggesting potential therapeutic applications in glaucoma treatment (Wang et al., 1998).

Impact on Sympathetic Neurotransmission

8-iso PGE2 influences sympathetic neurotransmission, exhibiting both excitatory and inhibitory effects. These effects suggest a complex interaction with neurotransmitter release mechanisms and potential implications for neurological and vascular disorders (Awe et al., 2000).

Role in Pulmonary Function

In studies of lung diseases, 8-iso PGE2 has been identified in exhaled breath condensate, correlating with inflammation and oxidative stress. This suggests its potential as a biomarker in various pulmonary conditions (Yao Su-mei, 2013).

Safety And Hazards

Propriétés

IUPAC Name |

7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYBRNLFEZDVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-iso PROSTAGLANDIN E2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B124767.png)

![4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124769.png)

![tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B124783.png)

![6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B124798.png)